1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol
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Overview
Description
1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol is a complex organic compound that features both oxazole and imidazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol typically involves multi-step reactions starting from readily available precursors. The oxazole ring can be synthesized through the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide with aldehydes . The imidazole ring can be synthesized using methods such as the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxazole and imidazole rings can be reduced under specific conditions to form saturated heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or alkyl halides under acidic or basic conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include saturated heterocycles.
- Substitution products depend on the specific reagents used and the positions of substitution on the heterocyclic rings.
Scientific Research Applications
1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities
Mechanism of Action
The mechanism of action of 1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol involves its interaction with biological targets such as enzymes and receptors. The oxazole and imidazole rings can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity . The specific pathways involved depend on the biological context and the particular targets being studied.
Comparison with Similar Compounds
1,2,4-oxadiazole derivatives: Known for their biological activities, including antibacterial and antiviral properties.
Imidazole derivatives: Widely studied for their therapeutic potential in various diseases.
Uniqueness: 1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol is unique due to the combination of oxazole and imidazole rings in a single molecule, which may confer distinct biological activities and interactions compared to compounds containing only one of these rings.
Properties
Molecular Formula |
C10H13N3O5 |
---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H13N3O5/c14-4-7(15)9(17)8(16)6-3-11-10(12-6)5-1-2-18-13-5/h1-3,7-9,14-17H,4H2,(H,11,12) |
InChI Key |
WGDPRIZUIYIENM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1C2=NC=C(N2)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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